molecular formula C18H14Br2N6O8 B5739807 N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]

N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]

Cat. No. B5739807
M. Wt: 602.1 g/mol
InChI Key: PXTPSITZQVIGHT-OXAZHYLESA-N
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Description

N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ENBAH and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ENBAH is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. ENBAH has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting the activity of HDACs, ENBAH can alter the expression of genes that are involved in cancer cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
ENBAH has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, ENBAH has been found to have anti-inflammatory and antioxidant properties. ENBAH has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

ENBAH has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. Additionally, ENBAH has been found to be non-toxic and has a low risk of causing adverse effects in laboratory animals. However, there are also some limitations to using ENBAH in lab experiments. One limitation is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, ENBAH has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on ENBAH. One direction is to further investigate its anti-cancer properties and to explore its potential as a cancer therapy. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of ENBAH and to identify its molecular targets. Finally, more research is needed to investigate the safety and efficacy of ENBAH in human clinical trials.

Synthesis Methods

ENBAH can be synthesized using a simple and straightforward method. The starting materials for the synthesis are 2-(4-bromo-2-nitrophenoxy)acetic acid and hydrazine hydrate. These two compounds are reacted in the presence of a dehydrating agent such as thionyl chloride to form the intermediate 2-(4-bromo-2-nitrophenoxy)acetohydrazide. This intermediate is then reacted with ethylene glycol to form the final product, N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide].

Scientific Research Applications

ENBAH has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. ENBAH has been found to have potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, ENBAH has been found to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.

properties

IUPAC Name

2-(4-bromo-2-nitrophenoxy)-N-[(E)-[(2E)-2-[[2-(4-bromo-2-nitrophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2N6O8/c19-11-1-3-15(13(7-11)25(29)30)33-9-17(27)23-21-5-6-22-24-18(28)10-34-16-4-2-12(20)8-14(16)26(31)32/h1-8H,9-10H2,(H,23,27)(H,24,28)/b21-5+,22-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTPSITZQVIGHT-OXAZHYLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(=O)NN=CC=NNC(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(=O)N/N=C/C=N/NC(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-nitrophenoxy)-N-[(E)-[(2E)-2-[[2-(4-bromo-2-nitrophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide

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